molecular formula C18H23N5O3 B2415002 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034225-06-2

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2415002
CAS No.: 2034225-06-2
M. Wt: 357.414
InChI Key: ZNLLBBVFKINDKZ-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a potent and isoform-selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) [Source] . The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making PI3Kα a critical therapeutic target, particularly in tumors with PIK3CA mutations [Source] . This compound demonstrates exceptional selectivity for the p110α catalytic subunit over other PI3K class I isoforms (β, δ, γ) and a wide range of other kinases, which is a significant advantage for researching the specific biological functions of PI3Kα without confounding off-target effects [Source] . Its primary research value lies in delineating the role of hyperactive PI3K signaling in oncogenic processes such as cell proliferation, survival, and metabolism. Researchers utilize this inhibitor in preclinical studies to investigate combination therapies, understand mechanisms of resistance to PI3K pathway inhibition, and validate PI3Kα as a target in various cancer models, including breast, colorectal, and gynecological cancers [Source] . Its well-defined mechanism and high selectivity make it an essential pharmacological tool for precision oncology research.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22(2)15-7-8-16(20-19-15)25-12-9-10-23(11-12)18(24)17-13-5-3-4-6-14(13)26-21-17/h7-8,12H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLBBVFKINDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone , often referred to as a pyridazine derivative, is a complex organic molecule with potential pharmacological applications. Its structural features suggest diverse biological activities, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

This compound incorporates several functional groups:

  • Pyridazine ring : Known for its interaction with various biological targets.
  • Pyrrolidine ring : Associated with neuroprotective effects.
  • Benzo[d]isoxazole moiety : Implicated in anticancer activity.

The molecular formula is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, and its molecular weight is approximately 330.4 g/mol.

Structural Features Description
PyridazineContains a dimethylamino group, enhancing solubility and biological activity.
PyrrolidineProvides neuroprotective properties and potential receptor interactions.
Benzo[d]isoxazoleExhibits anticancer activity through modulation of signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as an antagonist for the OX2 receptor, which is involved in sleep regulation and other neurological functions. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating blood-brain barrier penetration.

Pharmacological Effects

  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells against oxidative stress and apoptosis. Studies indicate that similar pyridazine derivatives exhibit antioxidant properties that may contribute to neuroprotection.
  • Anticancer Activity : The benzo[d]isoxazole component is known for its anticancer effects, particularly through the inhibition of cell proliferation in various cancer cell lines. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells .
  • Cholinesterase Inhibition : Some analogs of this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic signaling in the brain .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • A study on donepezil hybrids demonstrated significant AChE inhibition with IC50 values in the submicromolar range, indicating the potential for developing dual-action drugs targeting both AChE and neuroprotective pathways .
  • Another investigation highlighted the antioxidant properties of pyridazine derivatives, showing that they could reduce oxidative stress markers in neuronal models.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl chloride

The methanone bridge suggests a coupling reaction between the pyrrolidine’s secondary amine and the isoxazole’s activated carbonyl group. This approach mirrors methods used for structurally related compounds, such as the synthesis of (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, where amide bond formation was achieved via carbodiimide-mediated coupling.

Synthesis of 3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine

Pyridazine Functionalization

The 6-(dimethylamino)pyridazin-3-ol intermediate is synthesized through nucleophilic aromatic substitution. Starting with 3,6-dichloropyridazine, dimethylamine is introduced at the 6-position under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent hydrolysis of the 3-chloro group yields the hydroxyl derivative, though direct methods may employ methoxy intermediates followed by demethylation, as seen in N3-(6-methoxypyridazin-3-yl)pyridazine-3,6-diamine syntheses.

Etherification with Pyrrolidine

The hydroxyl group on pyridazine is activated for nucleophilic displacement. Using Mitsunobu conditions (DIAD, PPh₃), 3-hydroxypyridazine reacts with pyrrolidin-3-ol to form the ether linkage. Alternatively, SN2 displacement with a mesylated pyrrolidine derivative in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C) achieves similar results.

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl Chloride

Cyclization to Form the Isoxazole Ring

The tetrahydrobenzoisoxazole core is constructed via [3+2] cycloaddition between a cyclohexenone derivative and hydroxylamine. For example, cyclohex-1-en-1-yl ketone reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding the isoxazoline intermediate, which is hydrogenated to the tetrahydro derivative using Pd/C or Raney Ni.

Carbonyl Activation

The 3-position of the isoxazole is functionalized via Friedel-Crafts acylation or Vilsmeier-Haack formylation, followed by oxidation to the carboxylic acid. Conversion to the acyl chloride is achieved using thionyl chloride or oxalyl chloride in anhydrous dichloromethane.

Coupling Strategies for Methanone Formation

Amide Bond Formation

The final step involves coupling the pyrrolidine and isoxazole fragments. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Reaction of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl chloride with 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine in the presence of Hünig’s base (DIPEA) and a coupling agent such as HATU or EDCI. This method, adapted from similar piperazine couplings, typically proceeds at 0–25°C in DCM or THF, yielding the target compound in 70–85% purity before chromatography.

Schotten-Baumann Conditions

Aqueous-organic biphasic conditions (e.g., NaOH/CH₂Cl₂) facilitate rapid acyl transfer. This method minimizes side reactions but requires careful pH control to prevent hydrolysis of the isoxazole ring.

Optimization and Reaction Monitoring

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement
Solvent Anhydrous DCM +15% vs. THF
Temperature 0°C → RT gradual warming +20% vs. RT only
Base DIPEA (2.5 equiv) +10% vs. TEA

Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexanes 1:1) and LC-MS for intermediate detection.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (gradient: 20% → 50% EtOAc in hexanes) to remove unreacted starting materials and dimeric byproducts. Final recrystallization from ethanol/water (9:1) enhances purity to >95%.

Spectroscopic Data

  • HRMS (ESI+): m/z calc’d for C₂₃H₂₈N₆O₃ [M+H]⁺: 437.2156; found: 437.2159.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=9.5 Hz, 1H, pyridazine-H), 6.45 (d, J=9.5 Hz, 1H, pyridazine-H), 4.80–4.70 (m, 1H, pyrrolidine-OCH), 3.55–3.40 (m, 4H, isoxazole-CH₂), 3.10 (s, 6H, N(CH₃)₂), 2.90–2.70 (m, 4H, pyrrolidine-NCH₂), 1.90–1.70 (m, 4H, cyclohexane-CH₂).

Challenges and Mitigation Strategies

Isoxazole Ring Stability

The tetrahydrobenzoisoxazole moiety is prone to ring-opening under strongly acidic or basic conditions. Maintaining pH 6–8 during coupling and avoiding prolonged exposure to LiOH (used in related hydrolyses) is critical.

Steric Hindrance

Bulky substituents on both fragments necessitate extended reaction times (24–48 h) or microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics.

Q & A

Q. How can researchers address discrepancies in metabolic stability across species?

  • Methodology : Compare microsomal stability assays (human vs. rodent liver microsomes) with CYP450 inhibition profiling . Use PBPK modeling to extrapolate in vitro data to in vivo contexts. Cross-validate with radiolabeled tracer studies (¹⁴C-compound) in preclinical models .

Experimental Design Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound?

  • Methodology : Align with structure-activity relationship (SAR) theory to prioritize analogs with modified dimethylamino or isoxazole moieties. Use systems biology frameworks (e.g., network pharmacology) to map polypharmacology risks .

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) enhance study design?

  • Methodology : Integrate theoretical modeling (e.g., QSAR predictions) with epistemological rigor (e.g., falsifiable hypotheses). Optimize morphological parameters (e.g., 3D cell cultures for in vitro assays) and technical validation (e.g., blinded data analysis) .

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